Gcpii-IN-1 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

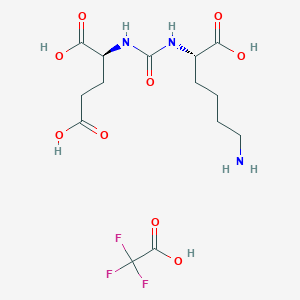

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWDAQBGACVZNV-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F3N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gcpii-IN-1 tfa as a glutamate carboxypeptidase II inhibitor

An In-Depth Technical Guide on GCPII-IN-1 TFA as a Glutamate Carboxypeptidase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metallopeptidase with significant roles in both the nervous system and in prostate cancer.[1][2] In the brain, GCPII is primarily located on glial cells and is involved in neuron-glia signaling by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][3][4] This enzymatic action modulates glutamatergic neurotransmission. Overactivity of GCPII can lead to excessive glutamate levels, a condition known as glutamate excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, traumatic brain injury, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][3]

Inhibition of GCPII presents a promising therapeutic strategy. By blocking the hydrolysis of NAAG, inhibitors can increase the concentration of this neuroprotective peptide while simultaneously reducing the production of excitotoxic glutamate.[1][3] This dual action leads to the activation of metabotropic glutamate receptor 3 (mGluR3), which further reduces glutamate release from presynaptic terminals and promotes neuroprotective effects.[1] In oncology, GCPII is highly expressed in prostate cancer cells, making it a well-established target for imaging and therapeutic interventions.[5][6]

This compound is a potent inhibitor scaffold developed for targeting GCPII. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, the mechanism of GCPII action, detailed experimental protocols for inhibitor evaluation, and its potential applications in research and drug development.

This compound: An Overview

This compound is a potent, urea-based inhibitor scaffold of glutamate carboxypeptidase II.[7][8] It is recognized for its high affinity for the enzyme's active site.[7][9][10][11][12] As a scaffold, it serves as a foundational structure for the rational design of more complex molecules, such as targeted drug delivery systems or imaging agents for prostate cancer.[7][8] The trifluoroacetic acid (TFA) salt form is common for peptide-like and small-molecule inhibitors, often used to improve handling and solubility.

Quantitative Data Summary

The inhibitory potency of a compound is a critical parameter for its evaluation. The table below summarizes the key quantitative data for this compound and provides a comparison with other well-known GCPII inhibitors.

| Inhibitor | Parameter | Value | Reference |

| This compound | Ki | 44.3 nM | [7][9][10][11][12][13] |

| 2-MPPA (GPI-5693) | IC50 | 90 nM | [8][14] |

| 2-PMPA | IC50 | 0.3 nM | [14] |

-

Ki (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates higher binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Mechanism of Action and Signaling Pathway

GCPII is a zinc metalloenzyme that catalyzes the cleavage of the terminal glutamate from NAAG.[2][3] The active site of GCPII contains two zinc ions that are crucial for its catalytic activity.[2][3] GCPII inhibitors like this compound are designed to bind to this active site, preventing the substrate (NAAG) from being hydrolyzed.[8]

By inhibiting GCPII, the following downstream effects are achieved:

-

Increased NAAG Levels: The concentration of the neuropeptide NAAG in the synaptic space increases.

-

Reduced Glutamate Levels: The production of glutamate from NAAG cleavage is decreased, mitigating excitotoxicity.[8]

-

mGluR3 Activation: Elevated NAAG levels lead to the activation of presynaptic mGluR3 receptors, which inhibits further release of neurotransmitters, including glutamate, providing a negative feedback loop that is neuroprotective.[1][15]

The signaling pathway below illustrates the role of GCPII and the mechanism of its inhibition.

Caption: GCPII signaling pathway and point of inhibition.

Experimental Protocols

Determining the inhibitory potency (IC50 or Ki) of compounds like this compound is a fundamental step in their characterization. A common method is a fluorescence-based assay using a synthetic substrate.[5][16]

Protocol: Fluorescence-Based GCPII Inhibition Assay

This protocol is adapted from methodologies described for screening novel GCPII inhibitors.[5][16]

1. Materials and Reagents:

-

Recombinant human GCPII enzyme

-

Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Fluorescent Substrate: A dipeptide labeled with a fluorophore (e.g., fluorescein-labeled Glu-Glu).[5][16]

-

Reaction Termination Solution: 0.1% TFA in 5% acetonitrile.[5][16]

-

96-well microplate

-

Incubator set to 37°C

-

RP-HPLC system with a fluorescence detector

2. Procedure:

-

Enzyme Pre-incubation:

-

Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.[5][16]

-

Add the various concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5][16]

-

-

Reaction Initiation:

-

Reaction Incubation:

-

Reaction Termination:

-

Analysis:

-

Analyze the reaction mixtures using RP-HPLC with a fluorescence detector (e.g., λEX/λEM = 492/516 nm for fluorescein).[16]

-

The HPLC separates the hydrolyzed product from the intact substrate. The amount of product formed is quantified by measuring the area of the corresponding fluorescence peak.

-

-

Data Calculation:

-

Calculate the percentage of GCPII inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Caption: Workflow for the GCPII fluorescence-based inhibition assay.

Applications and Research Directions

This compound, as a potent inhibitor scaffold, is a valuable tool for a range of research and development activities:

-

Prostate Cancer Research: Its urea-based structure is a common feature in many PSMA-targeted radioligands used for imaging (e.g., PET scans) and therapy of prostate cancer.[7] Researchers can use GCPII-IN-1 as a starting point to synthesize novel imaging agents or radiopharmaceuticals.

-

Neuroscience and Neurology: The compound can be used in preclinical models to study the therapeutic potential of GCPII inhibition in conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and ALS.[1][3]

-

Structure-Activity Relationship (SAR) Studies: GCPII-IN-1 serves as a reference compound and a chemical scaffold for designing new inhibitors with improved properties, such as enhanced blood-brain barrier penetration, which is a significant challenge for many current GCPII inhibitors.[4][5]

-

Assay Development: It can be used as a positive control in the development and validation of new high-throughput screening assays for discovering novel GCPII ligands.[17]

Conclusion

This compound is a potent and specific inhibitor of Glutamate Carboxypeptidase II, characterized by a Ki of 44.3 nM.[7][9][10][11][12][13] Its mechanism of action, which involves the dual effect of reducing glutamate production and increasing levels of the neuroprotective peptide NAAG, positions GCPII inhibition as a key area of interest for treating neurological disorders. Furthermore, its structural similarity to PSMA-targeting agents makes it a relevant tool for advancing the diagnosis and treatment of prostate cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important enzymatic target.

References

- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 3. embopress.org [embopress.org]

- 4. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | GCPII Inhibitor Scaffold | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of GCPII-IN-1 TFA in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), has emerged as a compelling therapeutic target in the landscape of prostate cancer research. Its overexpression in prostate tumors, particularly in advanced and metastatic disease, coupled with its enzymatic activities that support cancer cell survival and proliferation, make it an attractive molecule for targeted therapies. This technical guide delves into the role of GCPII-IN-1 TFA, a potent and specific inhibitor of GCPII, in the context of prostate cancer research. We will explore its mechanism of action, its impact on key signaling pathways, and provide a framework for its preclinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for prostate cancer.

Introduction to GCPII/PSMA in Prostate Cancer

Glutamate Carboxypeptidase II is a type II transmembrane metallopeptidase with dual enzymatic functions: the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate, and the cleavage of terminal glutamate residues from poly-γ-glutamated folates.[1][2] In healthy prostate tissue, GCPII expression is relatively low. However, its expression is significantly upregulated in prostate cancer, with the highest levels observed in androgen-independent and metastatic disease.[1][3] This differential expression provides a therapeutic window for targeting cancer cells while sparing normal tissues.

The enzymatic activities of GCPII are implicated in prostate cancer progression through several mechanisms:

-

Glutamate Signaling: By increasing the extracellular concentration of glutamate, GCPII can activate metabotropic glutamate receptors (mGluRs) on prostate cancer cells. This can trigger downstream pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[4]

-

Folate Metabolism: As a folate hydrolase, GCPII enhances the uptake of folate by cancer cells. Folate is essential for the synthesis of nucleotides and other macromolecules required for rapid cell division, thus fueling tumor growth.[1][4]

-

Neovasculature Expression: GCPII is also expressed in the neovasculature of many solid tumors, but not in normal vasculature, making it a target for anti-angiogenic therapies.[3]

Given its pivotal role in prostate cancer biology, the inhibition of GCPII represents a promising therapeutic strategy.

This compound: A Potent Inhibitor of GCPII

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of GCPII. It is a urea-based compound that acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate hydrolysis.

Mechanism of Action

This compound mimics the structure of GCPII's natural substrates, allowing it to bind with high affinity to the enzyme's active site. This binding is reversible and competitive, meaning it directly competes with NAAG and poly-γ-glutamated folates for access to the catalytic machinery of the enzyme. By blocking substrate binding, this compound effectively inhibits both the NAAG peptidase and folate hydrolase activities of GCPII.

Quantitative Data

The potency of GCPII inhibitors is a critical parameter in their evaluation. While extensive quantitative data for this compound in prostate cancer cell lines is not publicly available, its high affinity for the GCPII enzyme is well-documented.

| Compound | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) | Notes |

| This compound | 44.3 nM[3] | Not Publicly Available | A potent inhibitor scaffold for GCPII. |

| 2-PMPA | 0.2 nM[4] | 0.3 nM[3] | A well-characterized, highly potent phosphonate-based GCPII inhibitor. |

| 2-MPPA | Not Publicly Available | 90 nM[3] | A thiol-based GCPII inhibitor. |

This table summarizes the available inhibitory constants for this compound and other reference compounds. The Ki value indicates the intrinsic binding affinity of the inhibitor to the enzyme.

Signaling Pathways Modulated by GCPII Inhibition

The inhibition of GCPII by molecules like this compound is expected to modulate key signaling pathways that are dysregulated in prostate cancer.

The GCPII-Glutamate-mGluR Axis

In prostate cancer, GCPII-mediated glutamate production can lead to the activation of metabotropic glutamate receptors (mGluRs), which in turn can stimulate the PI3K/AKT and MAPK/ERK signaling cascades.[4]

By inhibiting GCPII, this compound reduces the production of extracellular glutamate, thereby attenuating the activation of mGluR and its downstream pro-survival and pro-proliferative signaling pathways.

Experimental Protocols for the Evaluation of this compound

A systematic preclinical evaluation of this compound is essential to characterize its therapeutic potential. The following section outlines key experimental protocols.

GCPII Enzyme Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of purified GCPII. A fluorescence-based assay is a common and sensitive method.

Materials:

-

Recombinant human GCPII enzyme

-

Fluorescently labeled GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant GCPII to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction (e.g., by adding a solution of 0.1% TFA in 5% acetonitrile).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays

These assays assess the effect of this compound on the growth and survival of prostate cancer cell lines that express GCPII (e.g., LNCaP, C4-2B).

Materials:

-

GCPII-positive prostate cancer cell lines (e.g., LNCaP) and GCPII-negative control cells (e.g., PC-3, DU-145)

-

Cell culture medium and supplements

-

This compound

-

MTT or WST-1 reagent for viability assay

-

BrdU or EdU incorporation assay kit for proliferation

-

96-well cell culture plates

Protocol (MTT Assay):

-

Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the effect of this compound on the activation state of key proteins in the PI3K/AKT and MAPK/ERK pathways.

Materials:

-

Prostate cancer cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of AKT and ERK

-

Secondary antibodies conjugated to HRP

-

Protein electrophoresis and blotting equipment

-

Chemiluminescence detection reagents

Protocol:

-

Treat prostate cancer cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-AKT, AKT, p-ERK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

GCPII-positive human prostate cancer cells (e.g., LNCaP)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject prostate cancer cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer this compound to the treatment group according to a predetermined dosing schedule and route.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Analyze the data to determine the effect of this compound on tumor growth.

Experimental and Logical Workflow

The preclinical evaluation of a GCPII inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound represents a promising tool for the investigation of GCPII as a therapeutic target in prostate cancer. Its high affinity and specificity for GCPII make it a valuable probe for dissecting the role of this enzyme in tumor biology. The experimental framework outlined in this guide provides a comprehensive approach to characterizing the preclinical efficacy of this compound and other similar inhibitors. Further research, particularly studies that generate more extensive quantitative data on the cellular and in vivo effects of this compound, will be crucial in advancing our understanding of its therapeutic potential and in guiding the development of the next generation of GCPII-targeted therapies for prostate cancer.

References

Gcpii-IN-1 TFA: A Technical Guide for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Gcpii-IN-1 TFA, a potent urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), in the context of neurological disorder studies. By elucidating its mechanism of action, summarizing preclinical data of analogous compounds, and providing detailed experimental frameworks, this document serves as a comprehensive resource for researchers investigating novel therapeutic strategies for a range of neurological conditions.

Introduction to GCPII and the Rationale for Inhibition in Neurological Disorders

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with a significant role in the central nervous system (CNS).[1][2][3] Its primary function in the brain is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[4]

The rationale for inhibiting GCPII in neurological disorders is twofold:

-

Reduction of Glutamate Excitotoxicity: Excessive glutamate can lead to neuronal damage and death, a phenomenon implicated in numerous acute and chronic neurological conditions such as stroke, traumatic brain injury (TBI), and amyotrophic lateral sclerosis (ALS).[1][2][5] By inhibiting GCPII, the production of glutamate from NAAG is reduced, thereby mitigating excitotoxic damage.[4][5]

-

Enhancement of Neuroprotective NAAG Signaling: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic space.[1][3] NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is predominantly located on presynaptic terminals and glial cells.[3] Activation of mGluR3 has neuroprotective effects, including the reduction of presynaptic glutamate release and the stimulation of neurotrophic factor secretion from astrocytes.[1][5]

This compound is a competitive inhibitor of GCPII, belonging to the well-studied class of urea-based inhibitors.[4][6][7][8] These compounds have shown efficacy in a variety of preclinical models of neurological disorders, making this compound a valuable research tool for investigating this therapeutic approach.[1][6][7]

Mechanism of Action: The GCPII-NAAG-Glutamate Pathway

The inhibition of GCPII by compounds like this compound directly modulates synaptic neurotransmission and glial cell activity. The signaling pathway diagram below illustrates this mechanism.

Caption: Signaling pathway of GCPII inhibition by this compound.

Quantitative Data on GCPII Inhibitors

The following tables summarize key quantitative data for this compound and other relevant GCPII inhibitors. This information is crucial for experimental design and data interpretation.

Table 1: In Vitro Potency of Selected GCPII Inhibitors

| Compound | Class | Potency Metric | Value | Reference |

| This compound | Urea-based | Ki | 44.3 nM | [9] |

| 2-PMPA | Phosphonate-based | IC50 | 300 pM | [10] |

| 2-MPPA | Thiol-based | IC50 | 90 nM | N/A |

| ZJ-43 | Urea-based | Ki | 0.8 nM | [6] |

| DCMC | Urea-based | IC50 | 1.1 nM | [11] |

Table 2: Pharmacokinetic Parameters of GCPII Inhibitors in Rodents

| Compound | Administration Route | Dose | Brain Region | Concentration (1h post-dose) | Reference |

| 2-PMPA | Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | 31.2 µg/g | [12] |

| Cortex | 10.3 µg/g | [12] | |||

| Cerebellum | 2.13 µg/g | [12] | |||

| 2-MPPA | Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | ~5 µg/g | [12] |

| Cortex | ~2 µg/g | [12] | |||

| Cerebellum | ~1 µg/g | [12] | |||

| DCMC | Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | ~1 µg/g | [12] |

| Cortex | <1 µg/g | [12] | |||

| Cerebellum | <1 µg/g | [12] |

Applications in Neurological Disorder Models

While specific in vivo data for this compound in neurological models is emerging, the efficacy of other urea-based and potent GCPII inhibitors in various preclinical studies provides a strong basis for its application.

-

Stroke and Ischemic Brain Injury: GCPII inhibitors have demonstrated neuroprotective effects in animal models of stroke, likely by reducing glutamate-mediated excitotoxicity.[1][3]

-

Traumatic Brain Injury (TBI): Inhibition of GCPII has been shown to be beneficial in TBI models, where glutamate excitotoxicity is a key secondary injury mechanism.[1][3]

-

Amyotrophic Lateral Sclerosis (ALS): Given the role of glutamate excitotoxicity in motor neuron death, GCPII inhibitors have been tested in ALS models and have shown to protect motor neurons.[2][5]

-

Neuropathic and Inflammatory Pain: GCPII inhibitors can alleviate pain in various animal models, suggesting a role for the NAAG/mGluR3 system in pain modulation.[1][3]

-

Schizophrenia: Dysregulation of glutamate signaling is a hypothesis in the pathophysiology of schizophrenia. GCPII inhibitors are being explored as a potential therapeutic avenue.[1][3]

-

Cognitive Decline and Neuroinflammation: Studies in aged rodents and non-human primates have shown that GCPII levels increase with age and inflammation.[13][14] Inhibition of GCPII can improve working memory performance, highlighting its potential for treating age-related cognitive decline and neuroinflammatory conditions.[13]

Experimental Protocols and Methodologies

The following section outlines generalized experimental protocols for studying the effects of this compound. These should be adapted and optimized for specific experimental systems.

In Vitro GCPII Enzyme Inhibition Assay

A fluorometric or radiometric assay can be used to determine the IC50 of this compound.

-

Reagents: Recombinant human GCPII, NAAG substrate, this compound, assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, add GCPII enzyme to each well. c. Add the this compound dilutions and pre-incubate. d. Initiate the reaction by adding the NAAG substrate. e. Monitor the production of glutamate over time using a suitable detection method. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell-Based Neuroprotection Assay

This assay assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line.

-

Procedure: a. Plate neurons and allow them to mature. b. Pre-treat the cells with various concentrations of this compound for a defined period. c. Expose the cells to a toxic concentration of glutamate in the presence or absence of NAAG. d. After the incubation period, assess cell viability using assays such as MTT or LDH release. e. Determine the concentration at which this compound provides significant neuroprotection.

In Vivo Studies in Rodent Models

The following workflow outlines a general approach for in vivo studies.

Caption: General experimental workflow for in vivo studies with this compound.

Bioanalysis of this compound in Plasma and Brain Tissue:

Quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies.

-

Sample Preparation:

-

Plasma: Protein precipitation.

-

Brain Tissue: Homogenization followed by protein precipitation.

-

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the method of choice for sensitive and specific quantification.

-

Data Analysis: Construct a standard curve to determine the concentration of this compound in the samples.

Conclusion

This compound, as a potent urea-based inhibitor of GCPII, represents a valuable tool for investigating the therapeutic potential of modulating the GCPII-NAAG-glutamate pathway in a wide range of neurological disorders. Its well-defined mechanism of action, supported by extensive preclinical data on analogous compounds, provides a strong foundation for its use in neuroprotection and neurorestoration studies. The experimental frameworks provided in this guide offer a starting point for researchers to explore the efficacy of this compound in various disease-relevant models, with the ultimate goal of advancing novel therapeutics for neurological conditions.

References

- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]

- 3. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between human glutamate carboxypeptidase II and urea-based inhibitors: structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-PMPA | Carboxypeptidase | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

- 13. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

- 14. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Urea-Based Scaffold of Gcpii-IN-1 tfa

This technical guide provides a comprehensive overview of Gcpii-IN-1 tfa, a potent urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GCPII in oncology and neurology.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII), a transmembrane zinc metalloenzyme.[1][2] GCPII is also widely known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[1][2] This enzyme plays a crucial role in two distinct physiological contexts:

-

In the Nervous System: GCPII is expressed on glial cells and hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] By regulating the levels of extracellular glutamate, the primary excitatory neurotransmitter, GCPII is implicated in the pathophysiology of numerous neurological disorders associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[1]

-

In Prostate Cancer: GCPII/PSMA is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1] This has made it a prime target for the imaging and therapy of prostate cancer.[1]

The urea-based scaffold of this compound is a key structural feature that confers high-affinity binding to the active site of GCPII. This guide will delve into the chemical nature of this scaffold, its biological activity, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

This compound is the trifluoroacetic acid salt of (2S)-2-(3-((S)-5-amino-1-carboxypentyl)ureido)pentanedioic acid. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |

| Molecular Formula | C₁₄H₂₂F₃N₃O₉ |

| Molecular Weight | 433.33 g/mol |

| Canonical SMILES | C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |

| Isomeric SMILES | C(CCN)C--INVALID-LINK--NC(=O)N--INVALID-LINK--C(=O)O.C(=O)(C(F)(F)F)O |

| CAS Number | 1269794-89-9 |

| Appearance | White to off-white solid |

| Solubility | Highly water-soluble (160 mg/mL) |

Quantitative Biological Data

This compound is a potent and competitive inhibitor of GCPII. The key quantitative measure of its activity is the inhibition constant (Ki). While a comprehensive table of all biological data is not available in a single public source, the key inhibitory activity is presented below.

| Parameter | Value | Target | Assay Conditions | Reference |

| Ki | 44.3 nM | Human GCPII (PSMA) | Not specified | [2] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound and other urea-based GCPII inhibitors.

Synthesis of Urea-Based GCPII Inhibitors (General Workflow)

While the specific, step-by-step synthesis of this compound is detailed in specialized literature[2], a general workflow for the synthesis of its protected precursor involves the reaction of a protected lysine derivative with a glutamate isocyanate derivative, followed by deprotection.

References

Unveiling the Potency of GCPII-IN-1 TFA: A Technical Guide to its Binding Affinity and Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GCPII-IN-1 TFA, a potent, urea-based small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII). Also known as Prostate-Specific Membrane Antigen (PSMA), GCPII is a crucial enzyme implicated in prostate cancer progression and various neurological disorders due to its role in modulating synaptic glutamate levels.[1] This document details the inhibitor's binding affinity, the experimental methods used to determine its potency, and its mechanism of action within key biological pathways.

Quantitative Data Summary: this compound

The following table summarizes the key quantitative properties of this compound, offering a clear comparison of its biochemical and physical characteristics.

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 44.3 nM | [1][2][3][4] |

| Target | Glutamate Carboxypeptidase II (GCPII) / PSMA | [1][2][3] |

| Molecular Weight | 433.33 g/mol | [1] |

| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | [1] |

| Water Solubility | 120.00 - 160 mg/mL | [1][3] |

Binding Affinity and Inhibitory Potency

This compound is a highly potent and competitive inhibitor of GCPII, with a reported inhibitory constant (Ki) of 44.3 nM.[1][2][3][4] The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites in the absence of the substrate. A lower Ki value signifies a higher binding affinity and, consequently, greater inhibitory potency.

The efficacy of this compound stems from its urea-based scaffold, which facilitates strong hydrogen-bond interactions within the active site of the GCPII enzyme.[1] This structure includes a critical zinc-binding group, essential for high-affinity interaction and effective competitive inhibition.[1] By binding to the active site, this compound blocks the catalytic hydrolysis of N-acetyl-l-aspartyl-l-glutamate (NAAG), a primary function of the GCPII enzyme.[1][5][6]

Signaling Pathways Modulated by GCPII Inhibition

The inhibition of GCPII by compounds like this compound has significant downstream effects on neuronal signaling and cancer cell pathways.

The GCPII-NAAG-Glutamate Signaling Cascade

In the central nervous system, GCPII is primarily located on glial cells and is responsible for hydrolyzing the neuropeptide NAAG into N-acetylaspartate (NAA) and glutamate.[6][7] Elevated extracellular glutamate is excitotoxic and implicated in various neurodegenerative conditions. By inhibiting GCPII, this compound prevents the breakdown of NAAG. This leads to two key neuroprotective outcomes:

-

Reduced Glutamate Levels: The production of glutamate from NAAG hydrolysis is decreased.[1][5]

-

Increased NAAG Levels: The accumulation of NAAG enhances the activation of presynaptic metabotropic glutamate receptors (mGluR3), which in turn reduces the release of glutamate from nerve terminals.[7]

This dual mechanism makes GCPII inhibitors a promising therapeutic strategy for conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.[5][7]

Role in Cancer Cell Proliferation

In prostate cancer cells, GCPII has been shown to activate the NF-κB signaling pathway. This pathway is crucial for promoting cell proliferation and survival.[7] While the exact non-enzymatic functions of GCPII are still under investigation, its role in signaling pathways that drive cancer growth makes it a valuable therapeutic target.

Experimental Protocols

The determination of a compound's inhibitory constant is critical for its validation as a drug candidate. The protocols for assessing GCPII inhibition typically involve enzymatic assays that measure the product of NAAG hydrolysis.

Fluorescence-Based Enzymatic Assay for Ki Determination

A common method to determine the inhibitory potency (IC50, which can be converted to Ki) of compounds against GCPII is a fluorescence-based assay.[8]

Materials:

-

Recombinant human GCPII enzyme

-

Test inhibitor (e.g., this compound) at various concentrations

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4

-

Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile

-

Analysis Instrument: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.

Procedure:

-

Pre-incubation: The recombinant human GCPII enzyme (final concentration ~0.02 nM) is pre-incubated with the test inhibitor for 10 minutes at 37°C in the assay buffer. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is started by adding the fluorescently labeled substrate (final concentration ~100 nM).

-

Incubation: The reaction mixture is incubated for a set period, typically 15 minutes, at 37°C.

-

Reaction Termination: The reaction is stopped by adding the stop solution.

-

Analysis: The reaction mixture is analyzed by RP-HPLC with a fluorescence detector to separate the hydrolyzed fluorescent product from the intact substrate. The amount of product formed is quantified by measuring the fluorescence intensity.

-

Data Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a nonlinear regression curve. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Principles

While a specific protocol for this compound is not detailed, binding affinity can also be determined directly using a radioligand binding assay, as has been established for other GCPII inhibitors like [³H]2-PMPA.[9] This type of assay measures the direct binding of a radiolabeled ligand to the target protein.

General Principles:

-

Incubation: A radiolabeled inhibitor is incubated with a preparation of membranes from cells or tissues expressing GCPII.

-

Competition: To determine the affinity of an unlabeled inhibitor (like this compound), a competition experiment is performed where increasing concentrations of the unlabeled compound are added to compete for binding with a fixed concentration of the radiolabeled ligand.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The data are used to calculate the dissociation constant (Kd) or the inhibitory constant (Ki) of the unlabeled test compound.[9]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | GCPII/PSMA inhibitor | Prostate cancer | TargetMol [targetmol.com]

- 4. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]

- 5. embopress.org [embopress.org]

- 6. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 7. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Gcpii-IN-1 tfa: A Potent Inhibitor of Glutamate Carboxypeptidase II

An In-depth Technical Guide on the Discovery and Synthesis of Gcpii-IN-1 tfa

Gcpii-IN-1 trifluoroacetate (TFA) is a potent and competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA).[1][2][3] GCPII is a significant therapeutic target due to its role in various neurological disorders and its overexpression in prostate cancer.[4] The enzyme's primary function in the nervous system is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[5][6][7] By inhibiting GCPII, this compound effectively blocks this hydrolysis, leading to a reduction in glutamate levels, which is implicated in excitotoxicity.[2] This mechanism of action makes GCPII inhibitors like this compound promising candidates for neuroprotective therapies and for targeted drug delivery in cancer treatment.[2][4]

This technical guide provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of this compound stems from the rational design of urea-based inhibitors for GCPII.[3] Urea-based scaffolds have been a focus of research due to their versatility in drug design, allowing for the development of targeted delivery systems.[2] The primary challenge in developing effective GCPII inhibitors has been to create compounds with high potency and favorable pharmacokinetic properties, particularly the ability to penetrate the blood-brain barrier.[5][6][8] Many early-generation inhibitors were highly polar, limiting their oral bioavailability and brain penetration.[5][6][8][9][10] The discovery of Gcpii-IN-1 as a potent inhibitor scaffold with a Ki of 44.3 nM represents a significant advancement in this area.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Ki | 44.3 nM | [1][3] |

| Molecular Formula | C15H18F3N3O6S (TFA salt form may vary) | |

| Molecular Weight | 433.38 g/mol (as free base) | |

| Solubility | ≥ 25 mg/mL in PBS | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by modulating the glutamatergic signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound action in the synaptic cleft.

In the central nervous system, GCPII is a transmembrane enzyme that cleaves the neuropeptide NAAG into NAA and glutamate.[5][6][7] Elevated levels of glutamate can be excitotoxic to neurons. This compound competitively inhibits the enzymatic activity of GCPII, preventing the breakdown of NAAG.[2] This leads to two beneficial outcomes: a decrease in the concentration of potentially harmful glutamate and an increase in the concentration of NAAG, which itself can act as an agonist at metabotropic glutamate receptor 3 (mGluR3), contributing to neuroprotection.[5][6]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general approach for synthesizing urea-based GCPII inhibitors involves multi-step organic synthesis. A representative workflow is outlined below. The synthesis would typically start from commercially available starting materials and involve standard organic chemistry reactions.

Caption: General workflow for the synthesis of urea-based GCPII inhibitors.

Key considerations for the synthesis, based on similar compounds, would include:[2]

-

Reproducibility: Detailed documentation of reaction conditions such as solvent systems, temperature, and catalysts.

-

Purification: Utilization of techniques like High-Performance Liquid Chromatography (HPLC) or crystallization to achieve high purity.

-

Characterization: Confirmation of the final product's identity and purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and analytical HPLC (purity >95%).

In Vitro Enzyme Inhibition Assay (Radiometric)

The inhibitory activity of this compound against GCPII is determined using a radioenzymatic assay. This method provides a quantitative measure of the inhibitor's potency (Ki or IC50 value).

Materials:

-

Recombinant human GCPII enzyme

-

[³H]-NAAG (radiolabeled substrate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

Scintillation fluid and counter

Protocol:

-

Enzyme Preparation: Dilute the recombinant human GCPII to a working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Incubation: In a microplate, combine the GCPII enzyme solution with the various concentrations of this compound. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the [³H]-NAAG substrate to each well.

-

Reaction Quenching: After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction by adding a quenching solution (e.g., an acidic solution).

-

Separation: Separate the radiolabeled product ([³H]-glutamate) from the unreacted substrate ([³H]-NAAG) using a suitable method, such as ion-exchange chromatography.

-

Quantification: Measure the amount of radiolabeled product using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool and a promising scaffold for the development of therapeutics targeting GCPII. Its high potency and the versatility of its urea-based structure make it an attractive candidate for further investigation in the fields of neurodegenerative diseases and oncology. The detailed characterization of its inhibitory activity and the development of robust synthetic protocols are crucial steps towards its potential clinical application. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]

- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 6. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel Metabolomics and Lipidomics of a PSMA/GCPII Deficient Mouse Model Reveal Alteration of NAAG Levels and Brain Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of Gcpii-IN-1 tfa

This technical guide provides a comprehensive overview of the biological activity of this compound, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). The document details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its application in biomedical research, particularly in the fields of neuroscience and oncology.

Introduction to Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), N-acetylated-alpha-linked acidic dipeptidase (NAALADase), and folate hydrolase (FOLH1), is a transmembrane zinc-dependent metalloenzyme.[1][2] It plays significant roles in various physiological processes. In the nervous system, GCPII is primarily located on glial cells and is responsible for hydrolyzing the abundant neuropeptide N-acetyl-l-aspartyl-l-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4][5] This enzymatic action modulates glutamatergic neurotransmission. In the small intestine, GCPII facilitates the absorption of dietary folates by hydrolyzing folylpoly-γ-glutamates.[2][5]

Given its functions, GCPII has emerged as a critical therapeutic target. In neurological disorders characterized by excessive glutamate levels and excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis, inhibiting GCPII can be neuroprotective.[1][2][5] Furthermore, GCPII is highly expressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors, making it a valuable biomarker and target for cancer imaging and therapy.[1][6] this compound is a potent, small-molecule inhibitor developed as a research tool to study the function and therapeutic potential of targeting GCPII.[3][7]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the GCPII enzyme.[3] It binds to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of its natural substrate, NAAG.[3] By blocking this catalytic activity, this compound leads to two primary downstream effects in the nervous system:

-

Reduction of Glutamate Production: It decreases the level of extracellular glutamate that would otherwise be produced from NAAG hydrolysis. This is particularly relevant in pathological conditions where excessive glutamate can lead to neurotoxicity.[2][3]

-

Elevation of NAAG Levels: It increases the concentration of NAAG in the synaptic space. NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can lead to neuroprotective effects, including the reduced release of glutamate from presynaptic terminals.[2][6][8]

These dual effects make GCPII inhibitors like this compound valuable tools for investigating therapeutic strategies for a range of neurological disorders.[2]

Caption: Mechanism of this compound action in the synaptic cleft.

Quantitative Biological Data

The primary measure of the potency of this compound is its inhibition constant (Ki), which quantifies its binding affinity for the GCPII enzyme. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.

| Compound | Target | Potency (Ki) | Application |

| This compound | GCPII / PSMA | 44.3 nM | Prostate Cancer & Neurological Disorder Research [7][9][10][11][12][13][14] |

| 2-MPPA | GCPII / PSMA | IC₅₀ = 90 nM | Preclinical research for CNS disorders[3] |

| 2-PMPA | GCPII / PSMA | IC₅₀ = 0.3 nM | Preclinical research in various neurological disease models[6][15] |

Experimental Protocols: In Vitro GCPII Inhibition Assay

Determining the inhibitory potency (e.g., IC₅₀ or Ki) of compounds like this compound is typically achieved using an in vitro enzyme activity assay. A common method is a fluorescence-based assay.

Objective:

To determine the concentration of an inhibitor required to reduce the enzymatic activity of GCPII by 50% (IC₅₀).

Materials:

-

Recombinant human GCPII enzyme

-

Fluorescently-labeled substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Test compound (this compound) at various concentrations

-

Reaction termination solution (e.g., 0.1% TFA in 5% acetonitrile)

-

Microplate reader with fluorescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of test concentrations.

-

Enzyme Pre-incubation: Add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM) to the wells of a microplate. Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.[1][16]

-

Incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[1][16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently-labeled substrate (e.g., 100 nM) to all wells.[1][16]

-

Reaction Progression: Allow the reaction to proceed for a fixed time (e.g., 15 minutes) at 37°C.[1]

-

Reaction Termination: Stop the reaction by adding the termination solution.[1][16]

-

Analysis: Analyze the reaction mixture using a method like RP-HPLC with a fluorescence detector to separate the product from the substrate and quantify the amount of product formed.[16]

-

Data Calculation: Calculate the percentage of GCPII inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.[16]

Caption: Workflow for an in vitro GCPII fluorescence inhibition assay.

Therapeutic and Research Applications

The inhibition of GCPII by this compound and similar molecules holds significant promise for both therapeutic intervention and diagnostic applications.

-

Neuroscience Research: In preclinical models, GCPII inhibitors have demonstrated efficacy in conditions of glutamate excitotoxicity, including traumatic brain injury, stroke, and neuropathic pain.[2] They are also investigated for their potential to enhance cognitive function by modulating NAAG-mGluR3 signaling, which is crucial for neuronal firing and synaptic plasticity.[8][17] this compound serves as a critical tool for exploring these pathways.

-

Oncology Research: The high expression of GCPII (PSMA) in prostate cancer makes it an ideal target.[1] The urea-based scaffold of inhibitors like this compound is versatile and can be adapted for targeted drug delivery systems.[3] This allows for the development of agents that can specifically deliver imaging agents (e.g., for PET scans) or therapeutic payloads (e.g., radionuclides) directly to tumor cells, minimizing off-target effects.

Caption: Research applications stemming from GCPII/PSMA inhibition.

References

- 1. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GCPII-IN-1 (TFA) - Nordic Biosite [nordicbiosite.com]

- 13. This compound Datasheet DC Chemicals [dcchemicals.com]

- 14. This compound | GCPII Inhibitor Scaffold | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 15. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

An In-depth Technical Guide to the Effects of GCPII-IN-1 TFA on Glutamate Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the mechanism and effects of GCPII-IN-1 TFA, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), on glutamate signaling pathways. It consolidates quantitative data, outlines experimental methodologies, and visualizes key processes to serve as a comprehensive resource for research and development in neurotherapeutics.

Introduction: The GCPII-NAAG-Glutamate Axis

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for processes like learning and memory. However, excessive glutamate can lead to excitotoxicity, a pathological process implicated in numerous neurological disorders.[1][2][3][4] The brain employs several mechanisms to regulate extracellular glutamate levels, one of which involves the neuropeptide N-acetylaspartylglutamate (NAAG).[5][6]

NAAG is the most abundant peptide neurotransmitter in the brain and acts as a key modulator of glutamatergic synapses.[5][6] Its primary mechanism of action is the activation of presynaptic metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[5][6][7] Activation of mGluR3 inhibits further release of glutamate from the presynaptic terminal, serving as a crucial negative feedback loop to prevent glutamate-induced neurotoxicity.[5][6][7]

The synaptic concentration of NAAG is tightly controlled by the enzyme Glutamate Carboxypeptidase II (GCPII) , also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[2][3][4][8] GCPII is a zinc metalloenzyme located on the extracellular surface of glial cells, primarily astrocytes.[8][9][10] It catalyzes the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.[2][3][4][8] This action serves two purposes: it terminates the NAAG signal and simultaneously increases the local concentration of glutamate.[2][9]

Given this central role, inhibiting GCPII presents a compelling therapeutic strategy. By preventing the breakdown of NAAG, GCPII inhibitors elevate synaptic NAAG levels, which enhances the activation of mGluR3 and subsequently dampens excessive glutamate release.[5][7][9] This approach has shown promise in preclinical models of stroke, traumatic brain injury, neuropathic pain, and schizophrenia.[1][3][4][8]

This compound: A Potent Inhibitor

This compound is a potent inhibitor scaffold of Glutamate Carboxypeptidase II.[11] Its primary effect is the direct and high-affinity binding to GCPII, preventing the enzyme from hydrolyzing its natural substrate, NAAG. This inhibition leads to a cascade of downstream effects on the glutamate signaling pathway.

Quantitative Data: Inhibitory Potency

The efficacy of a GCPII inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. This compound demonstrates potent inhibition of GCPII. For comparison, inhibitory values for other well-characterized GCPII inhibitors are also presented.

| Compound | Inhibition Value | Value Type | Reference |

| This compound | 44.3 nM | Ki | [11] |

| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | 200 pM | IC50 | [12] |

| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | 90 nM | IC50 | [12] |

| Cefsulodin | 2.0 ± 0.1 µM | IC50 | [12] |

| Amaranth | 0.3 ± 0.01 µM | IC50 | [12] |

| Urea-based Inhibitor (Compound 4) | 0.06 nM | IC50 | [13] |

Mechanism of Action: Modulating Glutamate Release

The inhibition of GCPII by this compound initiates a signaling cascade that ultimately reduces presynaptic glutamate release. This process involves the preservation of NAAG and its subsequent action on mGluR3 receptors.

-

GCPII Inhibition : this compound binds to the active site of the GCPII enzyme, preventing the hydrolysis of NAAG.[11]

-

Increased NAAG Levels : This inhibition leads to an accumulation of NAAG in the synaptic and extrasynaptic space.[7][14]

-

mGluR3 Activation : Elevated NAAG levels result in increased agonism at presynaptic mGluR3 receptors.[5][6][7]

-

Reduced Glutamate Release : The activation of these Gi-coupled receptors inhibits presynaptic voltage-gated calcium channels, leading to a decrease in the release of glutamate into the synaptic cleft.[5][7]

This mechanism provides a dual neuroprotective benefit: it reduces the excitotoxic potential of excessive glutamate while simultaneously increasing the signaling of the neuroprotective peptide NAAG.[4][9]

Signaling Pathway Diagram

References

- 1. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]

- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 3. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of N-Acetylaspartylglutamate (NAAG) Peptidase Inhibition on Release of Glutamate and Dopamine in Prefrontal Cortex and Nucleus Accumbens in Phencyclidine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gcpii-IN-1 TFA: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro evaluation of Gcpii-IN-1 TFA, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).

Introduction

Gcpii-IN-1 is a scaffold inhibitor for glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1][2][3] GCPII catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) to N-acetyl-L-aspartate and glutamate.[4][5] In the context of prostate cancer, the glutamate produced by GCPII activity can promote tumor growth and survival through the activation of metabotropic glutamate receptors (mGluRs) and downstream signaling pathways such as PI3K/AKT and MAPK/ERK.[1][6][7] this compound is the trifluoroacetic acid salt of the inhibitor, which exhibits a high affinity for GCPII, making it a valuable tool for in vitro studies aimed at understanding the role of GCPII in cancer biology and for the initial stages of drug discovery.

Physicochemical Properties and Storage

| Property | Value |

| Chemical Name | This compound |

| Synonyms | GCPII Inhibitor Scaffold, Compound 2 TFA |

| Molecular Formula | C14H22F3N3O9 |

| Molecular Weight | 433.33 g/mol |

| CAS Number | 1269794-89-9 |

| Appearance | White to off-white solid |

| Purity | >98% |

| Storage | Store at -20°C for short-term (weeks) and at -80°C for long-term (months). |

| Solubility | Soluble in water. |

Quantitative Data

The inhibitory activity of Gcpii-IN-1 has been characterized, demonstrating its high potency against the GCPII enzyme.

| Parameter | Value | Cell Line/Assay Condition |

| Ki | 44.3 nM | Enzymatic assay with recombinant human GCPII.[5] |

| CC50 | > 100 µM | A549 cells |

| CC50 | > 100 µM | HEK-293T cells |

Note: Specific IC50 values for Gcpii-IN-1 in prostate cancer cell lines such as LNCaP or PC-3 were not available in the reviewed literature. Researchers are encouraged to determine these values as part of their experimental workflow.

Signaling Pathway

Inhibition of GCPII by Gcpii-IN-1 blocks the hydrolysis of NAAG, leading to reduced glutamate levels in the tumor microenvironment. This, in turn, can attenuate the activation of mGluRs and downstream pro-survival signaling pathways. Additionally, as GCPII also functions as a folate hydrolase, its inhibition may impact folate uptake and metabolism in cancer cells.

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GCPII and its close homolog GCPIII: from a neuropeptidase to a cancer marker and beyond [imrpress.com]

- 4. embopress.org [embopress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Gcpii-IN-1 tfa in LNCaP Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gcpii-IN-1 tfa is a potent, urea-based small molecule inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease, making it a prime target for therapeutic intervention.[2] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses PSMA, serving as a clinically relevant in vitro model for studying prostate cancer biology and evaluating novel therapeutics.[3]

These application notes provide detailed protocols for utilizing this compound in LNCaP cell-based assays to assess its impact on cell viability, proliferation, and the androgen receptor (AR) signaling pathway.

Mechanism of Action

This compound inhibits the enzymatic activity of GCPII/PSMA.[1] GCPII's primary function in the context of prostate cancer is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[2] By inhibiting this process, this compound is expected to modulate signaling pathways associated with prostate cancer cell growth and survival. Furthermore, there is a well-documented interplay between PSMA expression and the androgen receptor (AR) signaling pathway. Androgen deprivation has been shown to upregulate PSMA expression, suggesting a complex regulatory feedback loop.[4] Inhibition of PSMA may, in turn, affect AR signaling and the expression of AR-regulated genes such as Prostate-Specific Antigen (PSA).

Data Presentation

The following table summarizes the key quantitative data for this compound and the effects of PSMA inhibition on LNCaP cells.

| Parameter | Value | Cell Line | Notes |

| This compound | |||

| Kᵢ for GCPII/PSMA | 44.3 nM | - | Potent inhibitor of enzymatic activity.[5][6][7] |

| Effects of PSMA Inhibition (using proxy inhibitors) | Data from studies on other PSMA inhibitors in LNCaP cells. | ||

| Inhibition of Cell Proliferation | Significant reduction at 100 nM | LNCaP | Observed with PSMA-617, a similar PSMA ligand.[8] |

| Cell Cycle Arrest | G1 phase arrest | LNCaP | PSMA knockdown leads to G0/G1 arrest.[3] |

| Downregulation of Cyclin D1 | ~43% reduction | LNCaP | Observed with 100 nM PSMA-617.[9] |

| Downregulation of Cyclin E1 | ~36% reduction | LNCaP | Observed with 100 nM PSMA-617.[9] |

| Upregulation of p21Waf1/Cip1 | ~48% increase | LNCaP | Observed with 100 nM PSMA-617.[9] |

| PSA Secretion Modulation | |||

| Effect of Anti-Androgens | Blocks PSA secretion | LNCaP | Anti-androgens like abiraterone and VPC-13566 block PSA secretion while upregulating PSMA.[9][10] |

Experimental Protocols

LNCaP Cell Culture

A critical prerequisite for reliable and reproducible results is the proper maintenance of LNCaP cells.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, and then add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

Cell Viability Assay (Colorimetric)

This protocol is adapted for a general colorimetric viability assay like those using MTT or WST-1 reagents to assess the effect of this compound on LNCaP cell viability.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

PSA Secretion Assay (ELISA)

This protocol describes the quantification of Prostate-Specific Antigen (PSA) secreted into the cell culture medium by LNCaP cells following treatment with this compound.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound

-

24-well cell culture plates

-

Human PSA ELISA Kit

-

Microplate reader

Protocol:

-

Seed LNCaP cells in a 24-well plate at a density of 50,000 cells per well in 500 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions.

-

Briefly, add standards and samples to the antibody-coated wells, followed by the addition of a detection antibody and substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Determine the concentration of PSA in each sample by comparing the absorbance to a standard curve.

Visualizations